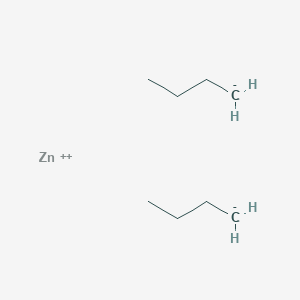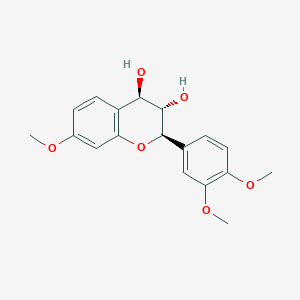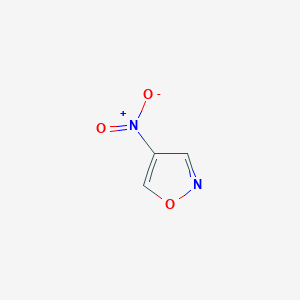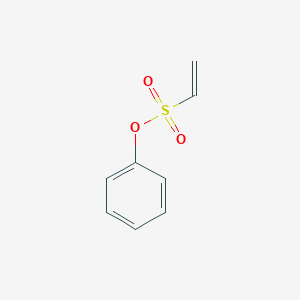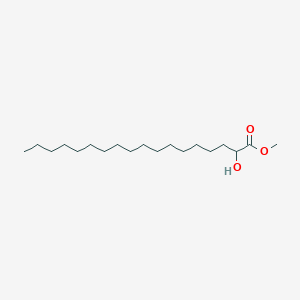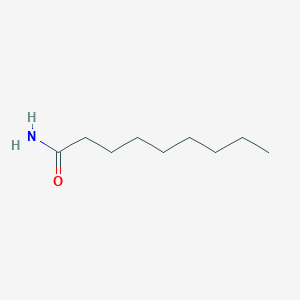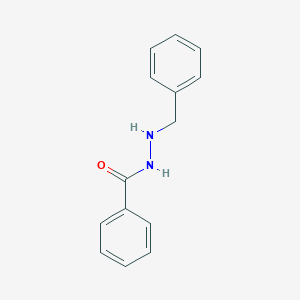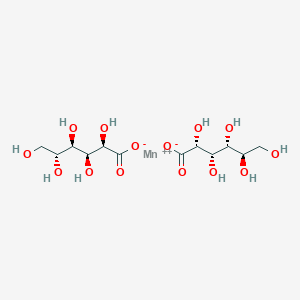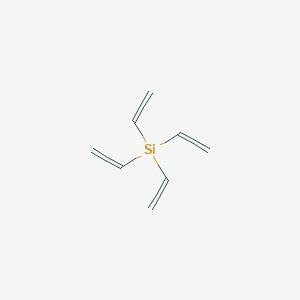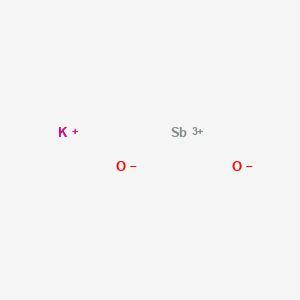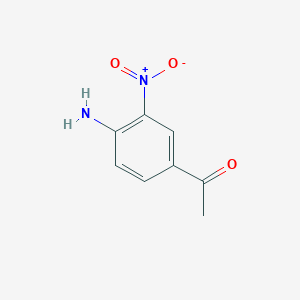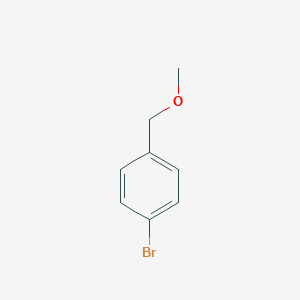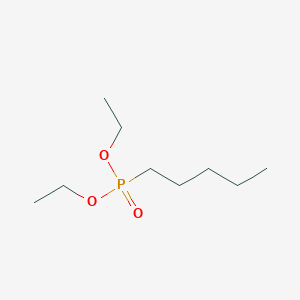
Diethyl pentylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl pentylphosphonate (DEPP) is an organophosphorus compound that has been widely used in scientific research due to its unique chemical properties. DEPP is a colorless, odorless liquid that is soluble in organic solvents and has a molecular weight of 248.24 g/mol. This compound is often used as a phosphorus source in the synthesis of various organic and inorganic compounds.
Wirkmechanismus
The mechanism of action of Diethyl pentylphosphonate is not well understood. However, it is believed that Diethyl pentylphosphonate acts as a phosphorus source in various reactions. It may also act as a ligand in metal coordination complexes.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Diethyl pentylphosphonate. However, studies have shown that Diethyl pentylphosphonate is relatively non-toxic and has low acute toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl pentylphosphonate has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also a stable compound that can be stored for long periods of time without decomposition. However, Diethyl pentylphosphonate has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. Additionally, Diethyl pentylphosphonate can react with air and water, which can lead to decomposition.
Zukünftige Richtungen
There are several future directions for research on Diethyl pentylphosphonate. One area of research could focus on the synthesis of new phosphorus-containing polymers using Diethyl pentylphosphonate as a precursor. Another area of research could focus on the use of Diethyl pentylphosphonate in the preparation of metal phosphide nanoparticles with specific properties. Additionally, further studies could be conducted to better understand the mechanism of action of Diethyl pentylphosphonate and its potential applications in various fields.
Synthesemethoden
Diethyl pentylphosphonate can be synthesized by reacting pentyl alcohol with phosphorus trichloride and diethylamine. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified using distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Diethyl pentylphosphonate has been widely used in scientific research as a phosphorus source in the synthesis of various organic and inorganic compounds. It has been used in the synthesis of phosphorus-containing polymers, such as polyphosphazenes and polyphosphoesters. Diethyl pentylphosphonate has also been used in the synthesis of metal phosphonate coordination polymers and as a precursor for the preparation of metal phosphide nanoparticles.
Eigenschaften
CAS-Nummer |
1186-17-0 |
|---|---|
Produktname |
Diethyl pentylphosphonate |
Molekularformel |
C9H21O3P |
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
1-diethoxyphosphorylpentane |
InChI |
InChI=1S/C9H21O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
RWKSDJWCHGWVBF-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(OCC)OCC |
Kanonische SMILES |
CCCCCP(=O)(OCC)OCC |
Synonyme |
Pentylphosphonic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



